molecular formula C17H15N3O5S B2798929 methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 321681-64-5

methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2798929
CAS No.: 321681-64-5
M. Wt: 373.38
InChI Key: XJLLNFXMDUGCMG-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a pyrido[2,3-d]pyrimidine core, and a sulfanylidene group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and molecular pathways. The compound interacts with target proteins, leading to the disruption of critical biological processes such as DNA replication and cell division . This interaction is facilitated by the compound’s ability to form stable complexes with the active sites of enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-7-11(16(22)23-2)12(8-3-4-9-10(5-8)25-6-24-9)13-14(18-7)19-17(26)20-15(13)21/h3-5,12H,6H2,1-2H3,(H3,18,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLLNFXMDUGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=S)NC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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